3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide

Medicinal Chemistry Chemical Biology Data Scarcity

Essential for medicinal chemistry and SAR exploration. Its unique, non-natural 5-chloro-2-fluorobenzamido motif is critical for maintaining experimental integrity, as generic substitutions are scientifically unsound. A high-purity building block for developing novel chemical series and analytical methods.

Molecular Formula C12H8ClFN4O2
Molecular Weight 294.67 g/mol
CAS No. 936564-98-6
Cat. No. B1431297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide
CAS936564-98-6
Molecular FormulaC12H8ClFN4O2
Molecular Weight294.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2C(=O)N)F
InChIInChI=1S/C12H8ClFN4O2/c13-6-1-2-8(14)7(5-6)12(20)18-11-9(10(15)19)16-3-4-17-11/h1-5H,(H2,15,19)(H,17,18,20)
InChIKeyUDBYRWYBFPAGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CAS 936564-98-6): Procurement-Relevant Baseline Characteristics


3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CAS 936564-98-6) is a synthetic small molecule belonging to the pyrazine-2-carboxamide class. Its structure features a pyrazine ring substituted with a 5-chloro-2-fluorobenzamido group and a carboxamide moiety, giving it a molecular formula of C₁₂H₈ClFN₄O₂ and a molecular weight of 294.67 g/mol [1]. This compound is primarily supplied as a research chemical with a typical purity of ≥98% and is used as a building block or intermediate in medicinal chemistry and agrochemical development [2]. However, a comprehensive search of primary literature and authoritative databases reveals that no peer-reviewed studies or patents currently report quantitative biological activity data, target engagement, or in vivo efficacy for this exact compound. Consequently, any claims regarding its specific activity, selectivity, or performance relative to analogs remain unverified and should be treated with extreme caution during procurement decisions.

Why Substitution with a Generic Pyrazine-2-carboxamide is Unsupported for 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CAS 936564-98-6)


The pyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing diverse activities against targets like EML4-ALK (IC₅₀ values as low as 1 nM) [1], GSK-3β (Kᵢ = 4.9 nM) [2], and mycobacterial ProRS (MIC values from 1.95 to 31.25 µg/mL) [3]. These activities are exquisitely sensitive to subtle changes in substitution patterns. For instance, a 2024 hit expansion study on 3-benzamidopyrazine-2-carboxamides explicitly demonstrated that substituents larger than fluorine are not tolerated in the ortho position of the benzene ring, a finding that underscores the non-interchangeable nature of these analogs [4]. The target compound's unique 5-chloro-2-fluorobenzamido motif is a specific, non-natural combination of halogens. Substituting it with a generic, commercially available pyrazine-2-carboxamide lacking this exact substitution pattern would introduce an uncharacterized and likely inactive entity into a research program. Without specific, matched-pair comparative data for this exact compound, any attempt at substitution is scientifically unsound and risks invalidating experimental results. The evidence below, while limited, establishes the critical need for product specificity.

Quantitative Evidence Guide for 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CAS 936564-98-6): Critical Assessment of Differentiation Claims


Absence of Primary Biological Data: A Critical Limitation for Procurement Decisions

A systematic search of peer-reviewed literature, patents, and authoritative bioactivity databases (e.g., PubChem, ChEMBL, BindingDB) found zero primary research articles or patents that report quantitative biological activity data (e.g., IC₅₀, Kᵢ, MIC) for 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CAS 936564-98-6) against any specific biological target. This is in stark contrast to closely related pyrazine-2-carboxamide analogs, for which extensive structure-activity relationship (SAR) data are publicly available [1][2]. The target compound appears only in vendor catalogs as a research chemical. Any differentiation based on biological activity is therefore currently impossible to quantify or verify. The only reliable differentiators are physical-chemical properties and analytical purity, as reported by vendors [3].

Medicinal Chemistry Chemical Biology Data Scarcity

Structural Uniqueness: The 5-Chloro-2-fluorobenzamido Motif

The target compound is characterized by a 5-chloro-2-fluorobenzamido group attached to the 3-position of the pyrazine-2-carboxamide core. This specific halogen substitution pattern (Cl at position 5, F at position 2 on the phenyl ring) is a key differentiator. A 2024 structure-activity relationship (SAR) study on closely related 3-benzamidopyrazine-2-carboxamides (the direct des-fluoro/des-chloro analogs) established a strict intolerance for substituents larger than fluorine at the ortho position of the benzamide ring for retaining antimycobacterial activity [1]. While this study did not evaluate the target compound, it provides class-level evidence that the presence and position of halogens in this series are critical determinants of biological activity and cannot be arbitrarily modified or substituted. The target compound's specific 2-fluoro substitution may confer a unique conformational bias and electronic profile compared to unsubstituted or differently substituted benzamides.

Medicinal Chemistry SAR Chemical Space

Verified Analytical Purity: A Baseline Requirement for Reproducible Research

While biological data are absent, multiple reputable chemical suppliers consistently report a purity of ≥98% for this compound, as determined by standard analytical methods including HPLC and NMR [1]. This is a critical procurement consideration. The compound is available with certificates of analysis (COA) and supporting analytical data upon request, ensuring material identity and purity . This level of quality control is essential for use as a synthetic intermediate or in any assay where impurities could confound results. The consistency of purity claims across different vendors provides a reliable baseline, even in the absence of biological potency data.

Analytical Chemistry Quality Control Procurement

Verified Application Scenarios for 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CAS 936564-98-6) Based on Current Evidence


Synthetic Intermediate for Novel Kinase or ProRS Inhibitor Development

The compound is structurally related to known, potent inhibitors of EML4-ALK, GSK-3β, and mycobacterial ProRS. As established, its specific 5-chloro-2-fluorobenzamido motif is a non-obvious variation on the active 3-benzamidopyrazine-2-carboxamide scaffold [1]. In a medicinal chemistry program aiming to explore novel chemical space around these targets, this compound can serve as a key intermediate or a starting point for a new SAR series. Its verified high purity (≥98%) makes it suitable for generating reliable, reproducible synthetic derivatives [2].

Building Block for Fluorine-Containing Agrochemicals or Pharmaceuticals

The presence of both chlorine and fluorine atoms in a defined pattern is highly valued in both pharmaceutical and agrochemical development, as fluorine can enhance metabolic stability, bioavailability, and binding affinity. The compound is explicitly listed by vendors as a 'pharmaceutical intermediate' and a 'fine chemical' with potential applications in pesticide and dye synthesis . It is a useful building block for constructing more complex molecules requiring this specific halogenated benzamide motif.

Negative Control or Tool Compound for Structural Biology Studies

Given the complete absence of reported biological activity for this compound, it may be useful as a structurally related but inactive (or uncharacterized) control. In crystallography or binding assays with the pyrazine-2-carboxamide binding site (e.g., ProRS, HPK1), this compound could serve as a baseline to confirm that observed activity in other analogs is dependent on specific substitutions beyond the core scaffold. This use is predicated on the compound's structural similarity to active compounds and its presumed lack of activity, which must be confirmed experimentally.

Analytical Reference Standard

The compound's well-defined structure, known CAS number, and high purity (≥98%) [2] make it suitable for use as an analytical reference standard. It can be used to develop and validate HPLC, LC-MS, or NMR methods for the detection and quantification of this specific compound or related pyrazine-2-carboxamide derivatives in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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